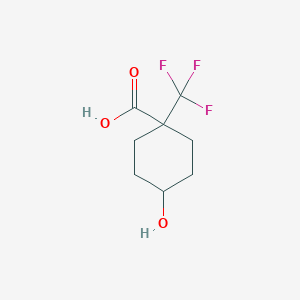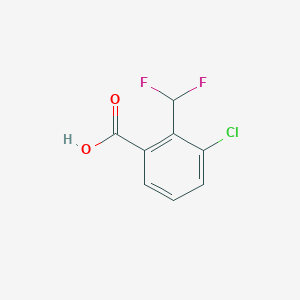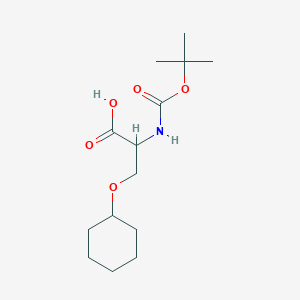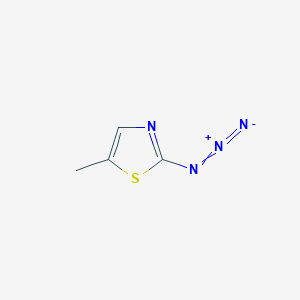
3-(Oxan-2-yl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Oxan-2-yl)morpholine is an organic compound that features a morpholine ring substituted with an oxan-2-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Oxan-2-yl)morpholine typically involves the reaction of morpholine with oxirane derivatives under controlled conditions. One common method includes the use of 1,2-amino alcohols and their derivatives as starting materials. The process involves a sequence of coupling, cyclization, and reduction reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of transition metal catalysis and stereoselective synthesis techniques are often employed to achieve the desired product efficiently .
Análisis De Reacciones Químicas
Types of Reactions: 3-(Oxan-2-yl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the morpholine ring can be substituted with different functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxan-2-yl morpholine derivatives with additional oxygen-containing functional groups .
Aplicaciones Científicas De Investigación
3-(Oxan-2-yl)morpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antibacterial and antifungal activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of 3-(Oxan-2-yl)morpholine involves its interaction with specific molecular targets. For instance, in antibacterial applications, it may disrupt bacterial cell membranes and induce the production of reactive oxygen species, leading to bacterial cell death . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Morpholine: A structurally related compound with similar chemical properties but lacking the oxan-2-yl group.
Piperidine: Another heterocyclic amine with different reactivity due to the absence of the ether oxygen.
Tetrahydrofuran: A related compound with an oxygen-containing ring but without the nitrogen atom.
Uniqueness: 3-(Oxan-2-yl)morpholine is unique due to the presence of both the morpholine and oxan-2-yl groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C9H17NO2 |
|---|---|
Peso molecular |
171.24 g/mol |
Nombre IUPAC |
3-(oxan-2-yl)morpholine |
InChI |
InChI=1S/C9H17NO2/c1-2-5-12-9(3-1)8-7-11-6-4-10-8/h8-10H,1-7H2 |
Clave InChI |
KPDVRDBUFVOJQJ-UHFFFAOYSA-N |
SMILES canónico |
C1CCOC(C1)C2COCCN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


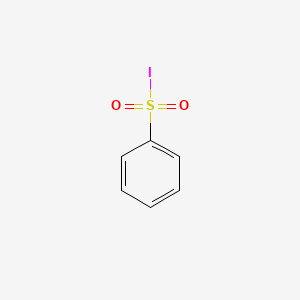

![[1-(3-Bromophenyl)-2,2-difluoro-cyclopropyl]methanamine](/img/structure/B13537385.png)
